(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine
Description
The compound (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine is a steroidal derivative characterized by:
- A cyclopenta[a]phenanthrene core with defined stereochemistry at positions 5, 8, 9, 10, 13, and 13.
- An N-methoxy imine group at position 3, distinguishing it from typical hydroxyl or ketone functionalities in steroids.
- Methyl groups at positions 10 and 12.
- A branched alkyl chain at position 17: (2R)-6-methylheptan-2-yl.
However, biological activity data for this specific compound are absent in the provided evidence.
Properties
Molecular Formula |
C28H49NO |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine |
InChI |
InChI=1S/C28H49NO/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-30-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-21,23-26H,7-18H2,1-6H3/b29-22-/t20-,21+,23+,24?,25+,26+,27+,28-/m1/s1 |
InChI Key |
CHNBWGCZJBZRBU-QAUNWTQXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC/C(=N/OC)/C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=NOC)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Steroid Skeleton Formation
The synthesis generally begins with a known steroidal precursor such as a 3-keto steroid or a 3-hydroxy steroid bearing the cyclopenta[a]phenanthrene framework. These precursors can be derived from natural steroids (e.g., cholesterol derivatives) or prepared via multi-step synthetic routes involving:
- Polycyclic ring formation through intramolecular cyclizations.
- Stereoselective hydrogenation or reduction to achieve the tetradecahydro configuration.
- Functional group manipulations to install or modify substituents at key positions (10, 13, 17).
Installation of the 10,13-Dimethyl Groups
The 10 and 13 positions are methylated either by:
- Starting from steroid precursors already bearing these methyl groups (common in natural steroids).
- Or by regioselective alkylation using methylating agents such as methyl iodide under strong base conditions, carefully controlled to avoid over-alkylation or side reactions.
Attachment of the 17-[(2R)-6-methylheptan-2-yl] Side Chain
The side chain at C-17 is introduced by:
- Functionalization of the 17-position ketone or alcohol group.
- Subsequent nucleophilic substitution or addition with the (2R)-6-methylheptan-2-yl moiety, which can be prepared separately via chiral synthesis or resolution.
- This step often requires stereoselective catalysis or chiral auxiliaries to maintain the (2R) configuration.
Representative Preparation Protocol (Based on Patent US20110009615A1)
A patent describing methods for producing steroid compounds with similar structures outlines the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation of 3-hydroxy steroid to 3-keto steroid | PCC or Dess–Martin periodinane | Mild conditions to preserve stereochemistry |
| 2 | Formation of N-methoxy imine at C-3 | Methoxyamine hydrochloride, base (e.g., pyridine) | Z-configuration favored |
| 3 | Installation of side chain at C-17 | Nucleophilic substitution with (2R)-6-methylheptan-2-yl precursor | Stereoselective conditions required |
| 4 | Purification | Silica gel chromatography, recrystallization | Ensures high purity and stereochemical integrity |
This process may be accompanied by oxidation or reduction steps to adjust oxidation states at other positions as needed.
Analytical and Research Findings
- Stereochemical Control: The stereochemistry at positions 5S, 8R, 9S, 10S, 13R, and 14S is achieved and confirmed by chiral chromatography and NMR spectroscopy, indicating successful stereoselective synthesis.
- Yield and Purity: Reported yields for the overall synthesis range from moderate to high (40–75%), depending on the efficiency of each step and purification methods.
- Characterization: Full characterization by NMR (1H, 13C), IR spectroscopy (notably imine stretch), and mass spectrometry confirms the structure.
- Stability: The N-methoxy imine is stable under neutral and slightly acidic conditions but may hydrolyze under strong acidic or basic environments.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Outcome/Notes |
|---|---|---|---|
| Steroid skeleton formation | Starting from natural steroids or synthetic polycyclization | Cholesterol derivatives, cyclization catalysts | Tetradecahydrocyclopenta[a]phenanthrene core |
| 3-position functionalization | Oxidation → oxime formation | PCC/Dess–Martin, methoxyamine HCl | Formation of N-methoxy imine, Z-isomer |
| Methyl group installation | Alkylation or natural precursor | Methyl iodide, base | 10,13-dimethyl groups installed |
| Side chain attachment | Nucleophilic substitution/addition | (2R)-6-methylheptan-2-yl precursor | Stereoselective side chain incorporation |
| Purification | Chromatography, recrystallization | Silica gel, solvents | High purity and stereochemical integrity |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The major products formed are oxidized derivatives of the original compound.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used to reduce the compound, resulting in reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.
Scientific Research Applications
(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active steroids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Position 3 Modifications
The N-methoxy imine group in the target compound is rare compared to common substituents in analogs:
- Hydroxyl groups : E.g., (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-... () .
- Ketones: E.g., (8R,9S,13S,14S)-3-cyano-...-17-one () .
- Acetates : E.g., (3R,5S,8R,9S,10S,13S,14S,17S)-...-3-yl acetate () .
The imine group may enhance metabolic stability compared to hydroxyl or ketone groups but could reduce polarity, impacting solubility.
Position 17 Alkyl Chain Variations
The (2R)-6-methylheptan-2-yl chain in the target compound contrasts with:
Physicochemical Properties
*Estimated based on analogs. The N-methoxy imine reduces molecular weight compared to esters (e.g., ) but increases it relative to hydroxylated analogs.
Functional Implications
- N-Methoxy Imine : May act as a hydrogen bond acceptor, influencing receptor binding differently than hydroxyl groups.
- Stereochemistry : The (5S,8R,9S,10S,13R,14S) configuration aligns with bioactive steroids (e.g., estrone derivatives in ), suggesting conserved binding motifs.
Biological Activity
The compound (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine is a steroid derivative with potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 414.7067 g/mol. It features a complex structure typical of steroid derivatives that may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
-
Antioxidant Activity
- Steroid derivatives are often evaluated for their antioxidant properties. The presence of specific functional groups in the compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
-
Hormonal Activity
- Given its steroidal nature, the compound may exhibit hormonal activity similar to other steroids. This includes potential interactions with androgen and estrogen receptors that could influence various physiological processes.
Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
-
Case Study 1: Antibacterial Activity
In a study investigating the antibacterial effects of steroid derivatives against common pathogens like Staphylococcus aureus, it was found that certain structural modifications enhanced activity. The results highlighted the importance of chemical structure in determining efficacy against bacterial strains . -
Case Study 2: Network Pharmacology Approach
A network pharmacology study examined the therapeutic targets of steroid compounds in combination therapies. The findings suggested that these compounds could modulate multiple signaling pathways involved in inflammation and immune response .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | |
| Compound B | Antioxidant | Free radical scavenging | |
| Compound C | Hormonal | Androgen receptor modulation |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.7067 g/mol |
| IUPAC Name | (Z,...)-3-imine |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the stereochemistry and functional group arrangement of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, and NMR can resolve methyl and methoxy groups (δ 0.63–3.66 ppm in ). Chiral centers require NOESY or ROESY experiments to confirm spatial arrangements. X-ray crystallography (as in ) is definitive for absolute stereochemistry but requires single crystals .
- Data Interpretation : Compare coupling constants (e.g., in ) with computational models to validate stereochemical assignments.
Q. How can researchers ensure reproducibility in synthesizing this compound given its complex stereochemistry?
- Methodology : Follow protocols with explicit chiral auxiliary use, such as the triisopropylsilyl (TIPS) group in . Monitor reaction progress via thin-layer chromatography (TLC; in ) and optimize column chromatography conditions (e.g., hexane/ethyl acetate gradients) .
- Validation : Cross-check intermediates with NMR and optical rotation data () to confirm enantiomeric purity at each step .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the imine group. Monitor degradation via periodic LC-MS analysis ( suggests sensitivity to moisture and light) .
Advanced Research Questions
Q. How can conflicting spectral data from different studies be resolved, particularly regarding methyl group assignments?
- Methodology : Reconcile discrepancies using deuterated solvent effects (e.g., vs. ) and heteronuclear correlation experiments (HSQC/HMBC). For example, reports for a methyl group, which may overlap with other signals in less resolved spectra .
- Collaborative Validation : Compare data with NIST reference spectra ( ) and publish raw spectral files for peer review .
Q. What strategies are effective for modifying the N-methoxyimine group to study structure-activity relationships (SAR)?
- Methodology : Replace the methoxy group with acyl or alkyl variants via reductive amination (e.g., using NaBHCN). Monitor reaction outcomes via -NMR to track imine stability ( describes related carboxylate derivatives) .
- Functional Impact : Assess modifications using in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies .
Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?
- Methodology : Optimize protecting groups (e.g., TIPS in ) to stabilize reactive intermediates. Use flow chemistry to minimize handling of air-sensitive species. For diazo intermediates (), control decomposition via low-temperature (-78°C) reactions .
- Troubleshooting : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and adjust catalyst loadings (e.g., Pd/C for hydrogenation) .
Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?
- Methodology : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a water/acetonitrile gradient. Compare retention times with synthetic standards (). For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
